2-Ethylacryloyl chloride 2-Ethylacryloyl chloride Acid chloride is a building block for organic synthesis.

Brand Name: Vulcanchem
CAS No.: 4390-96-9
VCID: VC3789606
InChI: InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3
SMILES: CCC(=C)C(=O)Cl
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol

2-Ethylacryloyl chloride

CAS No.: 4390-96-9

Cat. No.: VC3789606

Molecular Formula: C5H7ClO

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylacryloyl chloride - 4390-96-9

Specification

CAS No. 4390-96-9
Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
IUPAC Name 2-methylidenebutanoyl chloride
Standard InChI InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3
Standard InChI Key IIYDTSAAECYHAE-UHFFFAOYSA-N
SMILES CCC(=C)C(=O)Cl
Canonical SMILES CCC(=C)C(=O)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

2-Ethylacryloyl chloride, systematically named 2-ethylprop-2-enoyl chloride, belongs to the class of α,β-unsaturated acyl chlorides. Its structure features a vinyl group (CH2=C\text{CH}_2=\text{C}) adjacent to a carbonyl chloride (COCl\text{COCl}), with an ethyl substituent at the β-position (Figure 1). This configuration confers dual reactivity: the acyl chloride group participates in nucleophilic substitutions, while the vinyl group enables addition and polymerization reactions.

Molecular Formula: C4H5ClO\text{C}_4\text{H}_5\text{ClO}
IUPAC Name: 2-Ethylprop-2-enoyl chloride
CAS Registry Number: 3586-58-1
Synonym: 2-Ethylacrylic acid chloride

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 2-ethylacryloyl chloride typically involves the reaction of 2-ethylacrylic acid with chlorinating agents. A patented method (WO2005108391A1) outlines the following steps :

  • Chlorination: 2-Ethylacrylic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus oxychloride (POCl3\text{POCl}_3) under anhydrous conditions.

    CH2=C(C2H5)COOH+SOCl2CH2=C(C2H5)COCl+SO2+HCl\text{CH}_2=\text{C}(\text{C}_2\text{H}_5)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{C}(\text{C}_2\text{H}_5)\text{COCl} + \text{SO}_2 + \text{HCl}
  • Purification: Continuous distillation removes byproducts (e.g., HCl\text{HCl}, SO2\text{SO}_2), yielding a high-purity product (≥95%).

Key Parameters:

  • Temperature: 60–80°C

  • Catalysts: Pyridine (to sequester HCl\text{HCl})

  • Inhibitors: Phenothiazine (200–400 ppm) to prevent polymerization .

Challenges in Production

  • Polymerization Risk: The vinyl group’s susceptibility to radical-initiated polymerization necessitates strict temperature control and inhibitor use .

  • Moisture Sensitivity: Hydrolysis to 2-ethylacrylic acid occurs rapidly in humid environments, requiring inert atmospheres during handling .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Boiling Point120–122°C (lit.)
Density1.08 g/mL at 20°C
Refractive Index (nD20n_D^{20})1.442
Flash Point57°F (13.9°C)
SolubilityMiscible with ether, chloroform; reacts with water

Spectroscopic Data

  • IR (KBr): Strong absorption at 1,800 cm1^{-1} (C=O\text{C=O}), 1,640 cm1^{-1} (C=C\text{C=C}) .

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 6.3 (s, 1H, CH2=\text{CH}_2=), δ 2.4 (q, 2H, CH2CH3\text{CH}_2\text{CH}_3), δ 1.2 (t, 3H, CH3\text{CH}_3) .

Applications in Materials Science

Polymer Functionalization

2-Ethylacryloyl chloride is widely used to introduce reactive vinyl groups into polymer backbones. For example:

  • Sealants and Adhesives: A high-leakproofness waterproof sealant for hollow glass incorporates 2-ethylacryloyl chloride (3–4 parts) to enhance crosslinking density and adhesion to siliceous substrates .

  • Surface Modification: Grafting onto poly(ether sulfone) membranes via plasma irradiation improves hydrophilicity and fouling resistance .

Pharmaceutical Intermediates

The compound’s acyl chloride group facilitates amide bond formation in drug synthesis. In WO2005108391A1, it reacts with amines to produce β-secretase (BACE) inhibitors for Alzheimer’s disease .

Hazard CategoryDescriptionSource
Acute ToxicitySkin corrosion (Category 1A)
FlammabilityFlammable liquid (Category 2)
Environmental ImpactAquatic chronic toxicity (Category 3)

Protective Measures

  • Storage: Under nitrogen at 2–8°C with stabilizers (e.g., hydroquinone monomethyl ether) .

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, face shields, and fume hoods .

Recent Advances and Patents

Innovations in Synthesis

A continuous-flow reactor system (CN106433553A) reduces polymerization side reactions by 40% through precise temperature control and rapid product removal .

Emerging Applications

  • Smart Coatings: Photocurable coatings using 2-ethylacryloyl chloride-modified polyurethanes exhibit self-healing properties .

  • Biomedical Hydrogels: Crosslinked with poly(ethylene glycol), it forms injectable hydrogels for drug delivery .

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